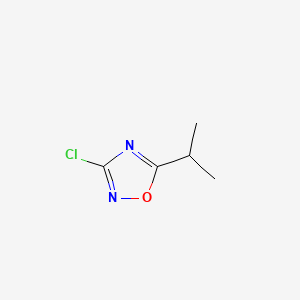

3-Chloro-5-isopropyl-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTIXTYCNSSYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259943 | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-26-1 | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3 Chloro 5 Isopropyl 1,2,4 Oxadiazole

Functional Group Transformations and Modulations

The chloro group at the C3 position of 3-Chloro-5-isopropyl-1,2,4-oxadiazole serves as a key handle for a variety of functional group transformations. The high electrophilicity of the C3 carbon, a consequence of the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the oxadiazole ring, makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. chim.it

This reactivity allows for the introduction of a wide array of functional groups at this position. For instance, reaction with various nucleophiles such as amines, thiols, and alcohols can lead to the corresponding 3-amino, 3-thio, and 3-alkoxy derivatives. The synthesis of 3-amino-1,2,4-oxadiazoles is a well-established transformation for related compounds. uni.lu

Furthermore, the chloro group can be displaced by other halogens or pseudohalogens, providing access to a broader range of synthetic intermediates. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to form new carbon-carbon bonds at the C3 position, thereby enabling the introduction of aryl, heteroaryl, or alkyl groups. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 3-chloro-1,2,4-oxadiazoles and other chloro-substituted heterocycles strongly supports the feasibility of these transformations. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring is generally considered to be electron-deficient and, as such, is relatively unreactive towards electrophilic aromatic substitution. The presence of two electronegative nitrogen atoms and an oxygen atom deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts acylation directly on the heterocyclic core challenging. chim.it Electrophilic attack, if it occurs, would likely be directed by existing substituents on any attached aryl rings rather than the oxadiazole itself.

Conversely, the electron-deficient nature of the 1,2,4-oxadiazole ring makes it highly susceptible to nucleophilic attack, particularly at the C3 and C5 positions. In the case of this compound, the C3 position is the primary site for nucleophilic substitution, owing to the presence of the good leaving group, chlorine.

A variety of nucleophiles can be employed to displace the chloride ion. Reactions with primary and secondary amines can yield a library of 3-amino-5-isopropyl-1,2,4-oxadiazoles. Similarly, thiols and alkoxides can react to form the corresponding 3-thioether and 3-ether derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The reactivity of the C5 position towards nucleophiles is significantly lower in this compound due to the presence of the isopropyl group, which is not a leaving group.

Reactivity at Peripheral Substituents (e.g., α-Carbon of Isopropyl Group)

The isopropyl group attached to the C5 position of the oxadiazole ring also presents opportunities for chemical modification, primarily at the α-carbon. While the C-H bonds of the isopropyl group are generally stable, they can be activated under certain conditions.

One potential pathway for functionalization is through free-radical halogenation. Under UV irradiation or in the presence of a radical initiator, the α-hydrogen atom of the isopropyl group can be abstracted, leading to the formation of a tertiary radical. This radical can then react with a halogen, such as bromine or chlorine, to yield an α-halo derivative. This newly introduced halogen can subsequently be displaced by various nucleophiles, allowing for further derivatization.

Another possibility involves metallation of the α-carbon. Strong bases, such as organolithium reagents, could potentially deprotonate the α-carbon, although this would require careful control of reaction conditions to avoid attack at the more electrophilic C3 position of the oxadiazole ring. The resulting organometallic intermediate could then be quenched with a variety of electrophiles to introduce new functional groups. It is important to note that specific literature detailing these reactions on this compound is limited, and these proposed pathways are based on the general reactivity of alkyl-substituted heterocyclic compounds.

Formation of Hybrid Molecules and Conjugates

The ability to functionalize this compound at the C3 position makes it an attractive scaffold for the synthesis of hybrid molecules and conjugates. By reacting it with other molecules containing a nucleophilic center, a diverse range of new chemical entities can be created.

For example, coupling of this compound with bioactive molecules containing amine or thiol groups can lead to the formation of novel conjugates with potentially enhanced or modified biological activities. This strategy is widely employed in medicinal chemistry to combine the pharmacophoric features of two different molecules.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the creation of hybrid molecules. Suzuki coupling with boronic acids or Stille coupling with organostannanes allows for the direct linkage of the oxadiazole ring to other aromatic or heteroaromatic systems. This enables the construction of complex molecular architectures where the 1,2,4-oxadiazole core acts as a linker or a key pharmacophore. The synthesis of quinazoline-1,2,4-oxadiazole hybrids has been reported, demonstrating the feasibility of such approaches. nih.govfrontiersin.org

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective derivatization strategies to achieve desired transformations.

The primary site of reactivity is the C3 position, where the chloro group is readily displaced by nucleophiles. This inherent reactivity allows for selective functionalization at this position while leaving the isopropyl group and the oxadiazole ring intact, provided that mild reaction conditions are used.

Regioselectivity becomes a key consideration when multiple nucleophilic sites are present in the reacting partner. For instance, in a reaction with a molecule containing both an amine and a thiol group, the outcome will depend on the relative nucleophilicity of these groups and the reaction conditions.

In cases where reactions at the isopropyl group are desired, the more reactive C3-chloro group would likely need to be addressed first or protected. Alternatively, reaction conditions could be chosen to favor one reaction pathway over another. For example, free-radical halogenation would be expected to selectively occur at the isopropyl group without affecting the C3-chloro bond under non-nucleophilic conditions. Careful selection of reagents, catalysts, and reaction parameters is therefore crucial for achieving the desired chemo- and regioselective derivatization of this versatile scaffold. The development of such selective strategies is key to unlocking the full synthetic potential of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Analysis of Substituent Effects on Molecular Properties

Electronic Effects of Chlorine and Isopropyl Groups

The electronic landscape of the 1,2,4-oxadiazole (B8745197) ring is significantly modulated by its substituents. The chlorine atom and the isopropyl group exert opposing electronic influences on the heterocyclic core.

Chlorine: As a halogen, chlorine is an electronegative atom that acts as an electron-withdrawing group through the inductive effect (-I). This effect decreases the electron density of the oxadiazole ring. Studies on substituted heterocycles have shown that electron-withdrawing substituents can stabilize the molecule and influence its reactivity and interaction with biological targets. otterbein.edu In the context of SAR, the presence of a halogen can be favorable for activity. nih.gov

Isopropyl Group: The isopropyl group, an alkyl substituent, is generally considered to be weakly electron-donating through hyperconjugation and the inductive effect (+I). This effect can slightly increase the electron density on the adjacent ring system.

| Substituent | Position | Primary Electronic Effect | Influence on Ring Electron Density |

|---|---|---|---|

| Chloro | C3 | Inductive (-I) | Decrease |

| Isopropyl | C5 | Inductive (+I), Hyperconjugation | Increase |

Steric Hindrance and Conformational Preferences

Steric factors play a crucial role in determining how a molecule can orient itself to interact with a biological target. The isopropyl group at the C5 position is bulkier than the chloro group at the C3 position and introduces a degree of steric hindrance.

This steric bulk can influence the molecule's conformational flexibility. While the 1,2,4-oxadiazole ring itself is planar, rotation around the single bond connecting the isopropyl group to the ring is possible. However, certain rotational conformations may be favored to minimize steric clash with the heterocyclic ring. Computational and spectroscopic studies on other 3,5-disubstituted 1,2,4-oxadiazoles have investigated such conformational features, revealing that intramolecular interactions can significantly affect their structural and spectroscopic properties. researchgate.net The size and shape imparted by the isopropyl group are critical for fitting into specific binding pockets of target proteins, potentially enhancing binding affinity through hydrophobic interactions while also preventing unproductive binding orientations.

Correlation of Structural Features with Mechanistic Biological Interactions

The specific arrangement of atoms and functional groups in 3-Chloro-5-isopropyl-1,2,4-oxadiazole is directly linked to its potential mechanisms of biological interaction.

Impact of Isomerism (e.g., 1,2,4- vs. 1,3,4-Oxadiazole) on Target Binding

Oxadiazoles (B1248032) exist as several stable isomers, with the 1,2,4- and 1,3,4-isomers being the most common in medicinal chemistry. mdpi.com The choice of isomer is not trivial, as the different placement of nitrogen and oxygen atoms leads to significant variations in physicochemical properties and, consequently, biological activity. researchgate.net

The 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) isomers exhibit different hydrogen bond accepting capabilities and dipole moments. researchgate.net These differences directly affect how the molecule can interact with amino acid residues in a protein's active site. For example, the nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors. The distinct spatial arrangement of these acceptors in the 1,2,4- versus the 1,3,4-isomer means they will form hydrogen bonds with different geometries, leading to divergent binding modes and affinities for the same biological target. researchgate.net Studies comparing matched pairs of amino-substituted 1,2,4- and 1,3,4-oxadiazoles have confirmed significant differences in their physical and pharmaceutical properties, attributed to variations in hydrogen bond acceptor and donor strength. researchgate.net

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |

|---|---|---|---|

| Symmetry | Asymmetric | Symmetric | researchgate.net |

| Hydrogen Bond Acceptors | N2 and N4 have distinct electronic environments | N3 and N4 are electronically equivalent | researchgate.net |

| Metabolic Stability | Generally high, resistant to hydrolysis | Generally high, resistant to hydrolysis | nih.gov |

Role of the Oxadiazole Scaffold as a Bioisostere

One of the most valuable roles of the 1,2,4-oxadiazole ring in drug design is its function as a bioisostere for ester and amide groups. nih.govscispace.com Bioisosterism involves substituting one chemical group with another that retains similar physicochemical properties, with the goal of improving the compound's pharmacological profile.

Esters and amides are common functional groups in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor bioavailability and short duration of action. The 1,2,4-oxadiazole ring is chemically and thermally stable and resistant to such enzymatic cleavage. nih.gov By replacing a labile ester or amide linkage with a robust 1,2,4-oxadiazole scaffold, medicinal chemists can create analogues with significantly enhanced metabolic stability and improved pharmacokinetic properties while often maintaining the necessary geometry for biological activity. researchgate.netacs.org

Specific Influence of Chloro and Isopropyl Moieties on Molecular Recognition

The individual substituents at the C3 and C5 positions are critical for molecular recognition by a target protein.

Chloro Group: The chlorine atom can participate in various non-covalent interactions. Its hydrophobic nature allows it to fit into lipophilic pockets within a binding site. Furthermore, chlorine can act as a halogen bond donor, forming a favorable, directional interaction with an electron-dense atom (like oxygen or nitrogen) on the protein. SAR studies on various classes of inhibitors have frequently shown that chloro-substituted analogues exhibit potent activity, underscoring the importance of this substituent for molecular recognition. nih.govnih.gov

The combination of these two groups on the 1,2,4-oxadiazole scaffold allows for a multi-faceted interaction with a biological target, potentially involving a combination of hydrophobic interactions, hydrogen bonds (via the ring nitrogens), and halogen bonds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-oxadiazole |

| 1,3,4-oxadiazole |

| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole |

| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole |

Computational Approaches to SAR/SPR Elucidation

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for this compound and its analogs is significantly enhanced through the use of computational chemistry. These in silico methods provide valuable insights into the molecular features that govern the biological activity and physicochemical properties of these compounds, thereby guiding the design of more potent and effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,2,4-oxadiazole derivatives, 2D and 3D-QSAR studies have been instrumental in identifying key structural features that influence their therapeutic potential.

In a typical QSAR study on 1,2,4-oxadiazole analogs, a dataset of compounds with known biological activities is compiled. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

A 2D-QSAR analysis of a series of 3-aryl-5-aryl-1,2,4-oxadiazole derivatives as caspase-3 activators revealed the importance of electronic and polar properties for their anticancer activity. mdpi.com The developed QSAR model indicated that increasing the ionization potential, dipole moment, and polar surface area of the molecules could lead to enhanced biological activity. mdpi.com Conversely, the model suggested that a lower count of bromine atoms is favorable for activity. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target receptor. nih.govconicet.gov.ar For a series of 1,2,4-oxadiazole antibacterials, CoMFA contour maps successfully delineated regions where bulky substituents are favored or disfavored, as well as areas where positive or negative electrostatic potentials are beneficial for activity. nih.govconicet.gov.ar These models have demonstrated high predictive ability, with significant cross-validation correlation coefficients (q²) and external prediction correlation coefficients (pred_r²), confirming their reliability for guiding the design of new analogs. mdpi.comnih.gov

| QSAR Model Statistics for 1,2,4-Oxadiazole Derivatives | |

| Parameter | Value |

| q² (Cross-validated r²) | 0.610 |

| pred_r² (External validation r²) | 0.553 |

| Standard Error | 0.130 |

| Principal Components | 4 |

Table 1. Representative QSAR model statistics for a series of 1,2,4-oxadiazole derivatives, indicating a reliable and predictive model. mdpi.com

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are pivotal in the development of novel 1,2,4-oxadiazole derivatives with desired biological activities.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target. By identifying common structural features, or pharmacophores, that are essential for activity, new molecules can be designed that incorporate these features. For 1,2,4-oxadiazole derivatives, ligand-based approaches have been used to design new compounds with potential anticancer and antimicrobial activities. mdpi.comnih.gov

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. nih.gov This method involves docking candidate molecules into the active site of the target to predict their binding orientation and affinity. Molecular docking studies on 1,2,4-oxadiazole derivatives have provided insights into their binding modes with various enzymes, such as caspase-3 and sortase A. mdpi.comnih.gov These studies have revealed key hydrogen bonding and hydrophobic interactions that are crucial for potent inhibition. nih.gov For instance, in the design of novel 1,2,4-oxadiazole-based inhibitors, a structure-based bioisostere strategy has been successfully employed to optimize lead compounds. nih.gov

| Design Principle | Application to 1,2,4-Oxadiazoles | Key Outcomes |

| Ligand-Based Design | Identification of pharmacophores from active analogs. | Design of novel compounds with predicted activity against cancer and microbial targets. mdpi.comnih.gov |

| Structure-Based Design | Docking of derivatives into the active sites of known protein targets. | Elucidation of binding modes and key interactions, guiding the optimization of inhibitor potency. nih.govnih.gov |

Table 2. Application of ligand-based and structure-based design principles in the development of 1,2,4-oxadiazole derivatives.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a 1,2,4-oxadiazole derivative, and its biological target over time. These simulations can be used to assess the stability of the ligand-protein complex, analyze conformational changes, and calculate binding free energies.

MD simulations have been employed to study the binding of 1,2,4-oxadiazole derivatives to various enzymes, including those from Leishmania infantum. mdpi.com These studies help to refine the binding poses predicted by molecular docking and provide a more accurate understanding of the intermolecular interactions that contribute to binding affinity. mdpi.com Conformational analysis, often performed in conjunction with MD simulations, explores the accessible three-dimensional arrangements of the molecule. Understanding the preferred conformations of this compound is crucial for predicting its ability to fit into a specific receptor binding site.

The results from MD simulations can reveal the flexibility of both the ligand and the protein's active site, highlighting key residues that are important for stabilizing the complex. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 3-Chloro-5-isopropyl-1,2,4-oxadiazole, providing detailed information about its atomic connectivity, functional groups, and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.

For ¹H NMR, the isopropyl group is expected to show a characteristic splitting pattern. A septet would correspond to the single methine proton (-CH), coupled to the six equivalent protons of the two methyl groups (-CH₃), which would appear as a doublet. The integration of these signals would confirm a 1:6 proton ratio.

In ¹³C NMR spectroscopy, distinct signals are anticipated for each carbon atom in the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are of particular interest. Based on studies of similar 3,5-disubstituted 1,2,4-oxadiazoles, these carbons are expected to resonate at approximately 165-175 ppm. scispace.com The chemical shifts for the isopropyl group's methine and methyl carbons would appear in the aliphatic region of the spectrum. The carbon attached to the chlorine atom (C3) will exhibit a chemical shift influenced by the electronegativity of the halogen. scispace.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Isopropyl -CH | ~3.0 - 3.4 | ~25 - 30 | Septet |

| Isopropyl -CH₃ | ~1.3 - 1.5 | ~20 - 22 | Doublet |

| Oxadiazole C3-Cl | - | ~168 - 172 | Singlet |

| Oxadiazole C5-iPr | - | ~173 - 178 | Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, which are characteristic of its specific bonds and functional groups.

The IR spectrum of this compound is expected to display several key absorption bands. The stretching vibrations of the C=N bond within the oxadiazole ring typically appear in the 1600-1650 cm⁻¹ region. nih.gov The N-O bond stretching is usually observed around 1300-1400 cm⁻¹. The C-H stretching and bending vibrations from the isopropyl group will be prominent in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600-800 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would effectively complement the IR data. The symmetric vibrations of the oxadiazole ring and the C-C bonds of the isopropyl substituent would likely produce strong signals in the Raman spectrum. mdpi.com

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Bond |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Isopropyl C-H |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 | Oxadiazole C=N |

| C-H Bend | 1350 - 1480 | 1350 - 1480 | Isopropyl C-H |

| N-O Stretch | 1300 - 1400 | Weak/Inactive | Oxadiazole N-O |

| C-Cl Stretch | 600 - 800 | 600 - 800 | C-Cl |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound, while analysis of its fragmentation patterns provides further structural evidence. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the exact molecular formula.

The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks) with an approximate 3:1 intensity ratio will be observed, confirming the presence of a single chlorine atom.

Common fragmentation pathways for 1,2,4-oxadiazoles involve the cleavage of the heterocyclic ring. researchgate.netresearchgate.net Key fragmentation could include the loss of the isopropyl group ([M-43]⁺), the chlorine atom ([M-35]⁺), or cleavage leading to ions corresponding to nitrile and isocyanate fragments. researchgate.net The loss of small neutral molecules like HCl is also a possible fragmentation route. miamioh.edu HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₉ClN₂O).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The 1,2,4-oxadiazole ring contains π-bonds and heteroatoms with non-bonding electrons, giving rise to characteristic absorptions. Expected transitions include π → π* and n → π* transitions. These are typically observed in the ultraviolet region, often below 300 nm for non-conjugated heterocyclic systems. The exact position and intensity of these absorption bands are influenced by the substituents and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice. uni.lu This data would offer unequivocal proof of the atomic connectivity and the three-dimensional arrangement of the atoms, confirming the planarity of the oxadiazole ring and the conformation of the isopropyl group relative to the ring.

Quantum Chemical Calculations and Theoretical Studies

To complement experimental data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to model the properties of this compound. nih.gov These theoretical studies can predict the molecule's optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.net Furthermore, computational methods can calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which helps in understanding the molecule's reactivity and interpreting the UV-Vis spectrum. nih.gov

Integration of Experimental and Computational Data for Comprehensive Molecular Understanding

The most powerful approach to characterizing a chemical compound involves the integration of both experimental techniques and computational modeling. Experimental data from methods like NMR, IR spectroscopy, and X-ray crystallography provide real-world benchmarks for the compound's structure and properties. impactfactor.org Computational studies, such as those described above, offer a detailed theoretical framework that can explain and predict these properties. When theoretical predictions from DFT calculations align well with experimental spectra, it provides strong validation for the computed molecular structure. ijopaar.com This synergistic relationship allows for a more complete and nuanced understanding of a molecule's behavior than either method could provide alone.

Mechanistic Research on Biological Interactions and Molecular Targets of 1,2,4 Oxadiazoles

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 1,2,4-oxadiazole (B8745197) have been identified as potent inhibitors of various enzymes, a property that underpins many of their therapeutic applications. nih.govresearchgate.net

Inhibition of Specific Cellular Enzymes (e.g., Hydrolases, Transferases, Kinases)

The 1,2,4-oxadiazole scaffold has been successfully incorporated into inhibitors for several classes of enzymes. For instance, certain derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. nih.govnih.gov One study reported 1,2,4-oxadiazole hydroxamate-based derivatives that showed significant inhibitory activity against HDAC1. nih.gov Another research effort developed bi-substituted aromatic amides containing the 1,2,4-oxadiazole core, which demonstrated potent HDAC1 inhibition, with some compounds showing activity in the nanomolar range, surpassing that of the reference drug Vorinostat. nih.gov

In the realm of cancer research, 1,2,4-oxadiazoles have been investigated as kinase inhibitors. Analogs of the marine natural product topsentin, where the central imidazole (B134444) ring was replaced with a 1,2,4-oxadiazole moiety, exhibited good antiproliferative activity in pancreatic cancer cells, which was associated with the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β) or cyclin-dependent kinase 1 (CDK1). researchgate.net Furthermore, specific derivatives have shown potent inhibitory activity against the RET proto-oncogene, a receptor tyrosine kinase, completely abolishing its phosphorylation and that of its downstream signaling molecules like STAT3 and ERK. nih.gov

Other enzyme targets for 1,2,4-oxadiazole derivatives include:

Caspases: A series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as apoptosis inducers through the activation of caspase-3, a key executioner of apoptosis. mdpi.com

Carbonic Anhydrases (CA): Arylsulfonamide derivatives of 1,2,4-oxadiazole have been discovered as selective inhibitors of CA isoforms, particularly CA II and CA IX, which are implicated in glaucoma and cancer, respectively. nih.govnih.govresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH): In the field of agriculture, 1,2,4-oxadiazole derivatives containing anisic or cinnamic acid have been designed as potential SDH inhibitors for their antifungal properties against plant pathogens. mdpi.com

Thymidylate Synthase: This enzyme, a target in cancer chemotherapy, has been inhibited by 1,3,4-oxadiazole (B1194373) derivatives, a related isomer class, highlighting the broader potential of oxadiazole scaffolds. mdpi.comtandfonline.com

Detailed Binding Mode Analysis through Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of 1,2,4-oxadiazole derivatives with their target enzymes. These computational analyses reveal key interactions that are crucial for their inhibitory activity.

For instance, docking studies of 1,2,4-oxadiazole-based antifungal agents against succinate dehydrogenase (SDH) showed that the compounds interact with the target protein through hydrogen bonds and hydrophobic interactions. mdpi.com Specifically, one derivative was predicted to form hydrogen bonds with residues TRP173 and ILE27, while another interacted with TYR58, TRP173, and SER39, explaining the potential mechanism of action. mdpi.com

In the context of anticancer activity, molecular docking of 1,2,4-oxadiazole derivatives has provided insights into their interaction with various targets:

Caspase-3: Docking was used to determine the binding orientations of 1,2,4-oxadiazoles within the active site of caspase-3 (PDB: 1RE1), helping to rationalize their apoptosis-inducing activity. mdpi.com

Penicillin-Binding Protein 2a (PBP2a): Docking studies helped identify 1,2,4-oxadiazoles as non-β-lactam inhibitors of MRSA's PBP2a, suggesting they interfere with cell wall biosynthesis. chim.it

Mycobacterial Enoyl-ACP Reductase: A styryl oxadiazole derivative showed good affinity for this essential enzyme in mycobacterial cell wall construction, as revealed by molecular docking. chim.it

Androgen Receptor: Docking analysis was conducted to understand the interaction patterns of non-steroidal 1,2,4-oxadiazole derivatives within the active site of the androgen receptor, relevant for prostate cancer treatment. nih.gov

These studies consistently show that the 1,2,4-oxadiazole ring and its substituents form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of their target proteins. mdpi.commdpi.comresearchgate.net

Exploration of Receptor Modulation and Ligand-Receptor Interactions

The 1,2,4-oxadiazole scaffold is a versatile framework for designing ligands that modulate various receptors, acting as agonists, antagonists, or allosteric modulators.

A significant area of research has been on metabotropic glutamate (B1630785) receptors (mGluRs). A group of 1,2,4-oxadiazole derivatives were developed as positive allosteric modulators (PAMs) of the mGlu4 receptor, with EC50 values in the nanomolar range (282–656 nM). nih.govnih.govtandfonline.com These compounds were found to be selective for group III mGlu receptors (mGlu4, mGlu7, and mGlu8) and demonstrated potential antipsychotic and anxiolytic properties in preclinical models. nih.govnih.govtandfonline.com

In another therapeutic area, 1,2,4-oxadiazole derivatives have been identified as modulators of nuclear receptors. Research has uncovered new derivatives as antagonists of the Farnesoid X Receptor (FXR) and, surprisingly, as agonists of the Pregnane X Receptor (PXR). mdpi.comnih.gov Computational studies of one of the most promising dual modulators revealed its binding mode to both FXR and PXR. mdpi.com The naphthyl scaffold of the ligand was shown to fit into a hydrophobic pocket, making π-stacking interactions, while the oxadiazole ring formed a hydrogen bond with a glutamine residue. nih.gov

Furthermore, 1,2,4-oxadiazole derivatives have been investigated as:

Muscarinic Receptor Agonists: Highly potent and efficacious agonists for cortical muscarinic receptors have been synthesized, which are of interest for treating cognitive deficits. acs.org

Androgen Receptor Antagonists: In prostate cancer research, novel non-steroidal derivatives based on a 3-phenyl-5-styryl-1,2,4-oxadiazole core have been developed as potent antagonists of the androgen receptor. nih.gov

Research into Molecular Pathways and Cellular Processes Affected by 1,2,4-Oxadiazoles

The biological effects of 1,2,4-oxadiazoles often stem from their ability to interfere with critical molecular pathways and cellular processes in pathogens and cancer cells.

Disruption of Microbial or Cancer Cell Pathways

In oncology, 1,2,4-oxadiazole derivatives have been shown to disrupt key pathways essential for cancer cell survival and proliferation. Several compounds have been identified as inducers of apoptosis. mdpi.com Flow cytometry analysis of nortopsentin analogs containing a 1,2,4-oxadiazole ring revealed that they can arrest the cell cycle at the G0-G1 phase. mdpi.com Another study on pancreatic cancer cells showed that similar compounds could induce cell cycle modulation. researchgate.net

For prostate cancer, a potent 1,2,4-oxadiazole derivative was found to increase the production of reactive oxygen species (ROS) and decrease the expression of the androgen receptor in a dose-dependent manner, indicating multiple pathway disruptions. nih.gov The activation of caspase-3 by certain 1,2,4-oxadiazole derivatives represents a direct engagement of the apoptotic pathway. mdpi.com

In the context of infectious diseases, these compounds can disrupt microbial pathways. For example, the inhibition of essential enzymes like mycobacterial enoyl-ACP reductase directly impacts the viability of the pathogen by halting necessary biosynthetic processes. chim.it

Mechanisms of Action in Anti-Infective Research (e.g., Cell Wall Biosynthesis Impairment)

A primary mechanism of action for several antibacterial 1,2,4-oxadiazole derivatives is the impairment of cell wall biosynthesis. This is a well-established target for antibiotics, as the cell wall is crucial for bacterial integrity.

Docking studies and biological assays have identified 1,2,4-oxadiazoles as a new class of non-β-lactam antibiotics that act as inhibitors of Penicillin-Binding Protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA). chim.itnih.gov PBP2a is a transpeptidase that allows MRSA to synthesize its cell wall even in the presence of β-lactam antibiotics. mdpi.com By inhibiting this enzyme, the 1,2,4-oxadiazole compounds disrupt the final stages of peptidoglycan synthesis, leading to a bactericidal effect. chim.itmdpi.com

Similarly, the inhibition of mycobacterial enoyl-ACP reductase by a styryl oxadiazole derivative points to the disruption of the mycobacterial cell wall construction, which is a validated strategy for developing anti-tubercular agents. chim.it This highlights a key anti-infective strategy for 1,2,4-oxadiazoles: targeting enzymes that are essential for the synthesis and maintenance of the bacterial cell envelope. bohrium.com

Bioactivity Prediction and Screening Methodologies (In Silico)

In modern drug discovery, in silico methodologies provide crucial, cost-effective, and rapid screening of chemical compounds for potential biological activities and pharmacokinetic properties before committing to extensive laboratory synthesis and testing. nih.gov For novel heterocyclic compounds like 3-Chloro-5-isopropyl-1,2,4-oxadiazole, computational tools are instrumental in predicting their therapeutic potential and guiding further research. These methods leverage the known biological activities of structurally similar molecules and physicochemical principles to forecast the behavior of new chemical entities.

The Prediction of Biological Activity Spectra (PASS) is a computational tool used to predict the likely biological activities of a drug-like molecule based on its chemical structure. The prediction is represented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

While a specific PASS analysis for this compound is not publicly documented, the broad spectrum of activities associated with the 1,2,4-oxadiazole scaffold allows for an informed estimation of its potential biological profile. nih.govmdpi.comnih.gov Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities. nih.govnih.gov A PASS prediction for this specific compound would analyze the contributions of the 1,2,4-oxadiazole core, the chloro substituent at the 3-position, and the isopropyl group at the 5-position to generate a probable activity spectrum. Given the established antibacterial properties of many 1,2,4-oxadiazoles, this would likely emerge as a predicted activity. nih.gov

In silico ADME prediction assesses the pharmacokinetic profile of a compound, which is critical for its potential development as a drug. These predictions evaluate properties that influence a compound's ability to be absorbed by the body, distributed to its target, metabolized, and excreted. Tools like SwissADME are commonly used for these predictions. mdpi.comnih.gov

Although a specific experimental ADME profile for this compound is not available in the cited literature, a predictive analysis can be generated based on its structure. The properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness" and oral bioavailability. nih.govnih.gov The presence of the isopropyl group and the chlorine atom will influence the compound's lipophilicity and polarity, which are key determinants of its ADME profile.

Below is a representative in silico ADME prediction for this compound based on standard computational models.

Table 1: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Guideline/Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 160.59 g/mol | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | ~2.10 | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Lipinski's Rule) |

| Molar Refractivity | ~38.5 cm³ | Influences binding interactions |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | Indicates potential for central nervous system activity |

| P-glycoprotein Substrate | No (predicted) | Less susceptible to efflux from cells |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | High likelihood of oral bioavailability |

Note: The values in this table are predictions from computational models and have not been experimentally verified.

Rational Design Principles for Targeting Specific Biological Systems

Rational drug design for 1,2,4-oxadiazole derivatives involves the strategic modification of substituents at the C3 and C5 positions of the heterocyclic ring to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target. nih.govnih.gov The design principles are guided by extensive structure-activity relationship (SAR) studies. nih.gov

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. nih.govresearchgate.net This substitution is a key design strategy because the oxadiazole ring is generally more resistant to hydrolysis by metabolic enzymes (esterases and amidases), which can enhance the compound's stability and duration of action in a biological system. nih.govglobalauthorid.com

Influence of C3 and C5 Substituents: The nature of the chemical groups attached to the carbon atoms at positions 3 and 5 of the oxadiazole ring is a primary determinant of the compound's biological activity and target specificity. nih.govrsc.org

C3 Position: For this compound, the chloro group at this position is significant. Halogen atoms are often incorporated into drug candidates to increase lipophilicity, which can improve membrane permeability and binding affinity to target proteins. nih.gov SAR studies on 1,2,4-oxadiazole antibiotics have shown that hydrophobic substituents, particularly halogens, are well-tolerated and can be favorable for activity. nih.gov

Targeting Specific Systems: The design process aims to create molecules that interact selectively with a desired biological target, such as a specific enzyme or receptor. For example, in designing antibacterials, modifications are made to enhance binding to bacterial targets like penicillin-binding proteins while minimizing interactions with human proteins. nih.govnih.gov The combination of a C3-halogen and a C5-alkyl group, as seen in this compound, represents a common strategy in medicinal chemistry to explore and optimize interactions within the hydrophobic regions of a target's active site.

Table 2: Rational Design Principles for 1,2,4-Oxadiazole Derivatives

| Design Principle | Strategy | Rationale for this compound |

|---|---|---|

| Improve Metabolic Stability | Use the 1,2,4-oxadiazole ring as a bioisostere. nih.govresearchgate.net | The core ring structure provides resistance to enzymatic hydrolysis compared to an ester or amide analog. |

| Modulate Target Affinity | Introduce a halogen at the C3 position. nih.gov | The chloro group increases lipophilicity, potentially enhancing binding to a target protein. |

| Optimize Target Selectivity | Vary the alkyl substituent at the C5 position. nih.govup.ac.za | The isopropyl group provides a specific size and hydrophobicity to fit into a target's binding site. |

Advanced Research Applications of 1,2,4 Oxadiazole Scaffolds Beyond Biological Systems

Applications in Materials Chemistry Research

The unique molecular and electronic characteristics of the 1,2,4-oxadiazole (B8745197) ring, such as its high dipole moment and ability to act as an electron-transporting moiety, have made it a target for development in materials chemistry. organic-chemistry.org

Organic Light-Emitting Diodes (OLEDs)

Research has shown that polymers incorporating 1,2,4-oxadiazole units can function as both electron transporters and blue light emitters. For instance, copolymers of a 1,2,4-oxadiazole derivative with fluorene (B118485) have been synthesized, demonstrating deep-blue to blue light emission with high photoluminescence quantum efficiencies. cymitquimica.com The thermal stability and electron-transport capabilities of the 1,2,4-oxadiazole ring are advantageous in these applications. mdpi.comuni.lu While its isomer, the 1,3,4-oxadiazole (B1194373) ring, has been more widely studied in OLEDs, the 1,2,4-isomer offers distinct electronic and structural properties that continue to be explored for creating novel luminescent materials. sigmaaldrich.commdpi.com

Below is a table summarizing the properties of some 1,2,4-oxadiazole-based polymers investigated for OLED applications.

| Polymer Name | Monomers | Emission Color | Band Gap (eV) |

| PFBOB | 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole and fluorene derivative | Deep-Blue | 3.10 |

| PFTOT | 3,5-bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole and fluorene derivative | Blue | 2.72 |

| Data sourced from a study on 1,2,4-oxadiazole-based emitting polymers. cymitquimica.com |

Liquid Crystals

The 1,2,4-oxadiazole ring is a valuable component in the synthesis of liquid crystals due to its structural asymmetry and high dipole moment. organic-chemistry.orgnih.gov These properties contribute to the formation of various mesophases, including smectic and nematic phases, which are essential for applications in displays and optical devices. uni.lu The introduction of the 1,2,4-oxadiazole core into a molecule can lead to materials with a wide temperature range of mesomorphism and lower melting points compared to their 1,3,4-oxadiazole isomers. uni.lunih.gov

Researchers have synthesized and characterized non-symmetrical, "hockey stick-shaped" liquid crystals containing the 1,2,4-oxadiazole moiety. uni.lu These compounds have been shown to exhibit blue fluorescence, making them interesting for applications in emissive displays. uni.lu Additionally, biphenyl-substituted 1,2,4-oxadiazoles have been investigated as ferroelectric liquid crystals, which possess unique electro-optical switching properties. organic-chemistry.orgmdpi.com

The following table details the mesomorphic properties of a series of non-symmetrical 1,2,4-oxadiazole-based liquid crystals.

| Compound | Molecular Structure Features | Mesophases Observed | Decomposition Temp. (°C) |

| Series 1 | Biphenylyl-1,2,4-oxadiazole with varying alkyl chain lengths | Nematic, Smectic A | ~300 |

| Series 2 | Monofluoro biphenylyl-1,2,4-oxadiazoles | Nematic | Lower than Series 1 |

| Data synthesized from studies on biphenylyl and non-symmetrical 1,2,4-oxadiazole liquid crystals. uni.lumdpi.com |

Sensors for Cations and Anions, and Metal-Ion Complexes

The 1,2,4-oxadiazole scaffold has been explored in the design of chemosensors and as a ligand for forming metal complexes. nih.gov The nitrogen and oxygen atoms within the heterocyclic ring can act as coordination sites for metal ions. While less studied than its 1,3,4-isomer, the 1,2,4-oxadiazole ring has been successfully incorporated into ligands for various transition metals, including platinum, palladium, and silver. nih.govacs.org These metal complexes have potential applications in catalysis and materials science. acs.org

In the area of chemical sensing, the transformation of a related precursor into a 1,2,4-oxadiazole has been utilized for the selective detection of anions. For example, a non-fluorescent O-acylamidoxime can be induced to cyclize into a fluorescent 1,2,4-oxadiazole in the presence of fluoride (B91410) ions, providing a "turn-on" fluorescent signal for detection. nih.gov This demonstrates the potential for designing sensor systems based on the formation of the 1,2,4-oxadiazole ring. nih.gov

Components of Covalent Organic Frameworks and Conducting Polymers

The rigid structure and defined geometry of the 1,2,4-oxadiazole ring make it a candidate for inclusion in porous crystalline structures like Covalent Organic Frameworks (COFs) and in the backbones of conducting polymers. While specific examples of 1,2,4-oxadiazole-based COFs are still emerging, the broader class of oxadiazoles (B1248032) is recognized for its utility in constructing stable, ordered networks. acs.org The electron-withdrawing nature of the oxadiazole ring can also be harnessed to tune the electronic properties of conducting polymers, potentially enhancing their performance in applications such as batteries, sensors, and electronic devices.

High-Energy Density Materials (HEDMs)

The 1,2,4-oxadiazole ring is a desirable scaffold for the development of High-Energy Density Materials (HEDMs) due to its high nitrogen and oxygen content, positive heat of formation, and thermal stability. These materials are of interest for applications as explosives and propellants. By incorporating explosophoric groups (such as nitro or azo groups) onto the 1,2,4-oxadiazole backbone, researchers can create energetic compounds with high detonation performance and, in some cases, low sensitivity to impact and friction.

The table below compares the calculated detonation performance of several energetic materials based on oxadiazole backbones.

| Compound | Backbone | Calculated Density (g cm⁻³) | Calculated Detonation Velocity (m s⁻¹) | Calculated Detonation Pressure (GPa) |

| Compound 11 (a hydroxylammonium salt) | 1,2,4-Oxadiazole & 1,2,5-Oxadiazole | 1.821 | 8,822 | 35.2 |

| 5,5′-bis(trinitromethyl)-3,3′-azo-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 1.93 | 9,629 | 43.1 |

| A furazan-1,2,4-oxadiazole derivative (Compound 2) | Furazan & 1,2,4-Oxadiazole | 1.897 | 9,351 | 37.46 |

| Data compiled from studies on energetic materials based on oxadiazole scaffolds. |

Research in Agricultural Chemistry and Agrochemical Design

The 1,2,4-oxadiazole scaffold is a significant "privileged structure" in the discovery of new pesticides. Its derivatives have demonstrated a wide range of biological activities, including herbicidal, insecticidal, fungicidal, and nematicidal properties. The stability of the 1,2,4-oxadiazole ring and its ability to act as a bioisostere for amide or ester groups make it an attractive core for designing new agrochemicals.

Research has led to the development of numerous 1,2,4-oxadiazole derivatives with potent activity against various plant pathogens. For example, certain compounds have shown excellent antibacterial effects against Xanthomonas oryzae pv. oryzae (which causes bacterial blight in rice) and potent nematicidal activity against Meloidogyne incognita (root-knot nematode). Some 1,2,4-oxadiazole derivatives containing amide fragments have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a proven mode of action for fungicides.

The following table summarizes the bioactivity of selected 1,2,4-oxadiazole derivatives in an agricultural context.

| Compound ID | Target Organism/Disease | Bioactivity Measurement (EC₅₀ or Mortality) |

| 5v | Xanthomonas oryzae pv. oryzae | EC₅₀ = 19.44 µg/mL |

| 5u | Xanthomonas oryzae pv. oryzicola | EC₅₀ = 19.04 µg/mL |

| F11 | Meloidogyne incognita | 93.2% corrected mortality at 200 µg/mL |

| F15 | Sclerotinia sclerotiorum | EC₅₀ = 2.9 µg/mL |

| Data sourced from studies on the agricultural applications of 1,2,4-oxadiazole derivatives. |

Investigating Herbicidal Mechanisms

The herbicidal potential of oxadiazole derivatives has been recognized, with some commercial herbicides featuring this heterocyclic core. mdpi.com One of the primary mechanisms of action for some heterocyclic herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). cambridge.org PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. cambridge.org Its inhibition leads to the accumulation of protoporphyrinogen IX, which then undergoes uncontrolled autooxidation to form protoporphyrin IX. cambridge.org This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and plant death. cambridge.org

While several classes of herbicides, including some oxadiazoles, are known to inhibit PPO, much of the specific research has focused on the 1,3,4-oxadiazole isomer. cambridge.orgacs.orgacs.org For instance, the commercial herbicide oxadiazon (B1677825) is a 1,3,4-oxadiazole derivative that acts as a PPO inhibitor. mdpi.com

Exploration of Insecticidal Modes of Action

The 1,2,4-oxadiazole scaffold has been incorporated into various molecules demonstrating insecticidal properties. mdpi.comresearchgate.net Research into their modes of action has revealed multiple potential targets within the insect's nervous and metabolic systems.

One significant area of investigation is the interaction of 1,2,4-oxadiazole derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs) . These receptors are crucial for fast excitatory neurotransmission in insects. nih.gov A study on nematicidal activity, which often shares mechanisms with insecticidal action, found that a 1,2,4-oxadiazole derivative, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) , exhibited excellent activity against the nematode Bursaphelenchus xylophilus and was suggested to affect the acetylcholine receptor. nih.gov

Another promising insecticidal mechanism for 1,2,4-oxadiazole derivatives is the inhibition of 3-hydroxykynurenine transaminase (HKT) . HKT is a key enzyme in the kynurenine (B1673888) pathway, which is responsible for the detoxification of tryptophan metabolites in insects like the mosquito Aedes aegypti. nih.govusp.br Inhibition of HKT leads to the accumulation of a toxic precursor, 3-hydroxykynurenine, which can be lethal to the insect. nih.gov A series of sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates have been synthesized and shown to be competitive inhibitors of HKT, demonstrating the potential of this scaffold for developing new insecticides with a novel mode of action. nih.govnih.gov

| Compound | Target | Organism | Activity (IC50/LC50) | Reference |

|---|---|---|---|---|

| A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | Acetylcholine Receptor (putative) | Bursaphelenchus xylophilus | LC50 = 2.4 µg/mL | nih.gov |

| Sodium 4-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propanoate | 3-hydroxykynurenine transaminase (HKT) | Aedes aegypti | IC50 = 100 µM | nih.gov |

| Sodium 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] propanoate | 3-hydroxykynurenine transaminase (HKT) | Aedes aegypti | IC50 = 42 µM | nih.gov |

| Sodium 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl] propanoate | 3-hydroxykynurenine transaminase (HKT) | Aedes aegypti | IC50 = 339 µM | nih.gov |

Research into Fungicidal Pathways

The 1,2,4-oxadiazole moiety has been extensively studied for its antifungal properties, with research indicating multiple potential fungicidal pathways. nih.govfrontiersin.org

A primary mechanism of action for many 1,2,4-oxadiazole-based fungicides is the inhibition of succinate dehydrogenase (SDH) . SDH, also known as complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it an excellent target for fungicides. Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives that exhibit potent inhibition of SDH in various plant pathogenic fungi. For example, a series of 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid were designed as SDH inhibitors and showed significant antifungal activity. nih.gov

Another potential fungicidal pathway for this class of compounds is the inhibition of ergosterol (B1671047) biosynthesis . Ergosterol is an essential component of the fungal cell membrane, and its disruption can lead to fungal cell death. frontiersin.orgduke.edu While the primary focus for many azole fungicides is the inhibition of lanosterol (B1674476) 14α-demethylase in the ergosterol pathway, research into novel heterocyclic compounds, including oxadiazoles, continues to explore different targets within this pathway. frontiersin.orgresearchgate.net The structural similarity of some 1,2,4-oxadiazole derivatives to known ergosterol biosynthesis inhibitors suggests this as a plausible, albeit less extensively documented, mechanism of action.

| Compound | Target | Fungal Species | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| Compound 4f | Succinate Dehydrogenase (SDH) | Rhizoctonia solani | EC50 = 12.68 µg/mL | nih.gov |

| Compound 4f | Succinate Dehydrogenase (SDH) | Colletotrichum capsica | EC50 = 8.81 µg/mL | nih.gov |

| Compound 4q | Succinate Dehydrogenase (SDH) | Rhizoctonia solani | EC50 = 38.88 µg/mL | nih.gov |

| Compound C3 | Succinate Dehydrogenase (SDH) | Bursaphelenchus xylophilus (nematode) | IC50 = 45.5 µmol/L | researchgate.net |

Future Research Directions and Challenges for 3 Chloro 5 Isopropyl 1,2,4 Oxadiazole

Development of Novel and Efficient Synthetic Routes

A primary challenge in the study of specifically substituted 1,2,4-oxadiazoles is the development of high-yield, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for synthesizing the 1,2,4-oxadiazole (B8745197) ring often involve multi-step procedures, harsh reaction conditions, or the use of hazardous reagents, which can limit their broad applicability and scalability. nih.gov

Future research must focus on pioneering new synthetic strategies tailored for compounds like 3-Chloro-5-isopropyl-1,2,4-oxadiazole. Promising areas of exploration include:

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. For example, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride has been developed, where the aldehyde serves as both a substrate and an oxidant. rsc.org Adapting such methods for the specific requirements of introducing chloro and isopropyl groups is a key objective.

Continuous Flow Microreactors: Microreactor technology offers precise control over reaction parameters like temperature and mixing, which can lead to higher yields and purity. nih.gov A general method for the rapid synthesis of bis-substituted 1,2,4-oxadiazoles in a continuous microreactor sequence has been described, reducing reaction times to approximately 30 minutes. nih.gov Applying this technology to the synthesis of this compound could enable rapid library generation for screening purposes.

Novel Catalytic Systems: The exploration of new catalysts is crucial. Copper-catalyzed cascade reactions have been used for the oxidative cyclization of amidines and methylarenes under mild conditions. mdpi.com Similarly, the use of p-toluenesulfonic acid (PTSA)-ZnCl₂ has been shown to be an efficient catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Research into catalysts that can efficiently facilitate the formation of the 3-chloro-substituted ring is a significant challenge.

Green Chemistry Approaches: Future synthetic methods should prioritize sustainability. This includes the use of greener solvents, room temperature reactions, and minimizing waste. nih.govmdpi.com For instance, methods using a superbase medium like NaOH/DMSO at room temperature have been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. nih.gov

| Synthetic Method | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| One-Pot Synthesis (Base-mediated) | Uses nitriles, aldehydes, and hydroxylamine hydrochloride; aldehyde acts as both substrate and oxidant. | Simplifies the process, potentially reducing cost and waste. | rsc.org |

| Continuous Microreactor Synthesis | Three sequential microreactors; rapid (~30 min) synthesis. | Enables rapid library synthesis for high-throughput screening and optimization. | nih.gov |

| Microwave-Assisted Synthesis | Solvent-free conditions; good to excellent yields. | Reduces reaction times and often improves yields compared to conventional heating. | organic-chemistry.orgresearchgate.net |

| TBAF-Catalyzed Cyclization | Uses tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a mild and efficient catalyst at room temperature. | Applicable for thermosensitive functional groups. | mdpi.comresearchgate.net |

| Oxidative Cyclization | Copper-catalyzed cascade reactions or electro-oxidation. | Offers alternative pathways under mild or environmentally benign conditions. | mdpi.com |

Advanced Understanding of Structure-Mechanism Relationships at a Molecular Level

A critical area of future research is to elucidate the precise structure-activity relationship (SAR) and structure-mechanism relationship for this compound. The electronic and steric properties of the chloro and isopropyl substituents are expected to significantly influence the compound's binding affinity, selectivity, and mechanism of action at a molecular level.

Key research objectives in this area include:

Target Identification and Validation: Identifying the specific biological targets of this compound is the first step.

Crystallography and NMR Studies: Obtaining X-ray crystal structures of the compound in complex with its biological targets can provide invaluable insights into its binding mode. acs.org For example, the crystal structure of a 1,2,4-oxadiazole analog in complex with the human deacetylase Sirt2 revealed its orientation in a previously unexplored subcavity, guiding further inhibitor development. acs.org

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how the chloro and isopropyl groups interact with the amino acid residues in a target's binding pocket. nih.govnih.gov These studies can help rationalize observed activities and guide the design of more potent and selective analogs.

SAR Studies: A systematic synthesis and evaluation of analogs of this compound are necessary. This involves modifying the substituents at the 3 and 5 positions to understand the contribution of the chloro and isopropyl groups to biological activity. Studies on other 1,2,4-oxadiazoles have shown that substitutions on the phenyl ring can dramatically affect activity. nih.govmdpi.com

| Compound Series | Key SAR Finding | Implication for this compound Research | Reference |

|---|---|---|---|

| 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles | An electron-donating group (methoxy) at the para-position of the phenyl ring increased antileishmanial activity compared to an electron-withdrawing group (nitro). | The electronic properties of substituents are critical; the chloro group's electron-withdrawing nature will significantly impact activity. | mdpi.com |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | A non-substituted phenyl ring attached to the oxadiazole showed potent anticancer activity, while substitutions had varied effects. | Highlights the importance of systematic evaluation of substitutions to optimize activity. | nih.gov |

| 1,2,4-Oxadiazole Sirt2 Inhibitors | The 1,2,4-oxadiazole scaffold provided a compact and potent core for Sirt2 inhibition. | Suggests that this compound could be a valuable starting point for developing enzyme inhibitors. | acs.org |

Exploration of Undiscovered Mechanistic Pathways in Targeted Systems

While 1,2,4-oxadiazoles are known to target a range of enzymes and receptors, there is a significant opportunity to discover novel mechanistic pathways. nih.govchim.it The unique electronic and steric profile of this compound may enable it to interact with previously unknown biological targets or to modulate known targets in unexpected ways.

Future research should employ advanced techniques to uncover these mechanisms:

Target Fishing and Proteomics: Affinity chromatography coupled with mass spectrometry can be used to "fish" for binding partners of this compound from cell lysates. This approach successfully identified Rpn6, a subunit of the 26S proteasome, as a novel target for a different series of 1,2,4-oxadiazole derivatives, revealing a new mechanism for Nrf2 activation. acs.org

Phenotypic Screening: High-content screening assays that monitor multiple cellular parameters can reveal unexpected biological effects of the compound, which can then be investigated further to identify the underlying mechanism.

Chemical Biology Probes: Designing and synthesizing tagged versions (e.g., biotin- or fluorescently-labeled) of this compound can help visualize its subcellular localization and identify its interacting partners within the cell. acs.org

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical research. For a specific compound like this compound, these computational tools can address several key challenges and accelerate the research pipeline.

Future applications of AI/ML in this context include:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing this compound and its analogs, potentially reducing the time and resources spent on empirical optimization.

De Novo Drug Design: Generative AI models can design novel 1,2,4-oxadiazole derivatives with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.

Target Prediction and Polypharmacology: AI algorithms can analyze the structure of this compound to predict its likely biological targets and potential off-target effects, helping to build a comprehensive biological profile.

ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the research process is crucial. ML models can provide reliable predictions for properties like solubility, metabolic stability, and potential toxicity, guiding the selection of the most promising candidates for further development. acs.org

Design of Multi-Targeting or Hybrid Oxadiazole Systems

Chronic and complex diseases often involve multiple biological pathways. An emerging strategy in drug discovery is the design of multi-target-directed ligands (MTDLs) or hybrid molecules that can modulate several targets simultaneously. nih.govnih.gov The 1,2,4-oxadiazole ring is an excellent scaffold for developing such agents due to its chemical stability and versatile synthetic accessibility. nih.govfrontiersin.org

The challenge and opportunity lie in rationally designing hybrid systems incorporating the this compound core. This involves:

Molecular Hybridization: This approach involves covalently linking the this compound moiety with another pharmacophore known to be active against a different target. For example, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been developed as dual inhibitors of EGFR and BRAFV600E for cancer therapy. nih.govfrontiersin.org Similarly, hybrids of 1,2,4-oxadiazole and 2-imidazoline have shown promise as multi-target agents for infectious diseases and cancer. nih.govmdpi.com

Fragment-Based Design: Fragments of molecules known to bind to different targets can be linked together using the 1,2,4-oxadiazole as a central, metabolically stable linker. nih.gov

Computational Design: The design of these hybrid molecules can be guided by computational methods to ensure that the individual pharmacophores retain their ability to bind to their respective targets within the new molecular architecture.

| Hybrid System | Combined Pharmacophores | Therapeutic Area | Potential Advantage | Reference |

|---|---|---|---|---|

| Oxadiazole/Quinazolin-4-one | 1,2,4-Oxadiazole and Quinazolin-4-one | Anticancer | Dual inhibition of EGFR and BRAFV600E to overcome drug resistance. | nih.govfrontiersin.org |

| Oxadiazole/2-Imidazoline | 1,2,4-Oxadiazole and 2-Imidazoline | Infectious Diseases, Cancer | Combines antibacterial activity with potential antiproliferative and MAO inhibitory effects. | nih.govmdpi.com |

| Oxadiazole/Penicillin | 1,2,4-Oxadiazole and Penicillin | Anticancer | Showed selective cytotoxicity against tumor cells compared to normal cells. | rsc.orgrsc.org |

| Oxadiazole/Pyrazolo[3,4-b]pyridinone | 1,2,4-Oxadiazole and Pyrazolo[3,4-b]pyridinone | Diabetic Nephropathy | Potent activation of AMPK. | nih.gov |

Overcoming Research Limitations and Advancing Methodological Approaches

Advancing the research on this compound requires overcoming several general limitations inherent in the study of novel chemical entities.

Key challenges and the methodological advancements needed to address them include:

Aqueous Solubility: Many heterocyclic compounds, including oxadiazole derivatives, suffer from poor aqueous solubility, which can hamper biological testing and limit bioavailability. Future research must focus on developing salt forms or employing formulation strategies to improve solubility.

Broadening Chemical Space: While the chloro and isopropyl substituents provide a specific starting point, a significant challenge is to efficiently explore the chemical space around this core structure. The development of robust and versatile synthetic methods, as discussed in section 8.1, is paramount to generating a diverse library of analogs for comprehensive biological evaluation.

Improving Translatability: A major hurdle in drug discovery is the translation of promising in vitro results into in vivo efficacy. Future research on this compound must include early-stage in vivo studies in relevant animal models to assess its pharmacokinetic profile and therapeutic potential.

By systematically addressing these research directions and challenges, the scientific community can unlock the full therapeutic and scientific potential of this compound, paving the way for the development of novel chemical probes and potential drug candidates.

Q & A

Q. What are the standard laboratory-scale synthetic routes for 3-Chloro-5-isopropyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions of hydrazonoyl chlorides or amidoxime precursors. A common method includes:

- Cyclization with formamide/formic acid : Reacting 3-isopropyl-5-chloroamidoxime with formamide under reflux (110–120°C, 6–8 hours) to form the oxadiazole ring .

- Dehydrating agents : Using phosphorus oxychloride (POCl₃) as a cyclizing agent for amidoximes at 80–90°C, yielding the target compound after purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at 110–120°C |

| Catalyst | POCl₃ or PCl₅ | POCl₃ preferred for lower side reactions |

| Solvent | Toluene or DMF | Toluene reduces polar byproducts |

| Reaction Time | 6–12 hours | Prolonged time increases decomposition risk |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Recommendations :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm; oxadiazole C-Cl at δ 160–165 ppm in ¹³C) .

- IR Spectroscopy : Detect C=N (1540–1600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .

- Elemental Analysis : Validate purity (>95% C, H, N content) .

- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between substituents (e.g., isopropyl vs. oxadiazole plane) .

Q. How does the chloro-substituent influence the compound’s stability under storage or reaction conditions?

The electron-withdrawing chloro group increases susceptibility to hydrolysis and nucleophilic substitution.

- Stability Tests :

- Mitigation Strategies : Store under inert atmosphere (N₂/Ar) at 4°C and avoid prolonged exposure to polar protic solvents.

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the 3-chloro position?

The chloro group undergoes SNAr (nucleophilic aromatic substitution) due to the electron-deficient oxadiazole ring. Key findings:

- Base-Catalyzed Pathways : In polar aprotic solvents (DMF, DMSO), amines or alkoxides displace Cl⁻ via a two-step mechanism (rate-determining deprotonation followed by substitution) .

- Kinetic Studies : Second-order kinetics observed with piperidine (k = 0.45 M⁻¹s⁻¹ at 25°C), with activation energy ΔG‡ ≈ 85 kJ/mol .

Q. Experimental Design :

- Use in situ ¹H NMR to track substitution progress.

- Vary nucleophile concentration (0.1–1.0 M) to validate rate laws.

Q. How can computational methods (e.g., DFT) predict electronic and steric effects of the isopropyl substituent?

DFT Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate HOMO/LUMO energies to assess reactivity (Cl substitution lowers LUMO by ~1.2 eV).

NBO analysis reveals steric hindrance from the isopropyl group reduces accessibility for bulky nucleophiles .

Q. Key Computational Insights :

| Parameter | Value | Implication |

|---|---|---|

| HOMO (eV) | -7.8 | Electrophilic at C5 |

| LUMO (eV) | -2.1 | Susceptible to nucleophilic attack |

| Steric Energy (kcal/mol) | 12.4 | Hindrance at C3 due to isopropyl |

Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Hypothesis-Driven Approach :

- Structural Analogs : Compare with 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (: MIC = 8 µg/mL vs. S. aureus).

- SAR Studies : Modify isopropyl to smaller groups (e.g., methyl) to reduce steric hindrance at target binding sites.

- Assay Conditions : Validate activity under anaerobic vs. aerobic conditions; discrepancies may arise from redox sensitivity .

Q. What strategies optimize synthetic yields when scaling up from milligram to gram quantities?

Scale-Up Challenges :

Q. Yield Optimization Table :

| Scale | Reactor Type | Yield (%) | Purity (%) |

|---|---|---|---|

| 100 mg | Batch (flask) | 68 | 92 |

| 1 g | Flow reactor | 82 | 98 |

| 10 g | Microwave-assisted | 75 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products